molecular formula C24H21ClN4O3S B15020213 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B15020213
M. Wt: 481.0 g/mol
InChI Key: DJHCEICBKHTFTO-UHFFFAOYSA-N
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Description

4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final steps involve the formation of the sulfonamide linkage under specific reaction conditions, such as the use of sulfonyl chlorides and amines in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, sulfonamides are well-known for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool in various applications.

Mechanism of Action

The mechanism of action of 4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

What sets 4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H21ClN4O3S/c1-16-6-3-4-9-23(16)28-33(31,32)21-12-10-19(11-13-21)26-15-22-17(2)27-29(24(22)30)20-8-5-7-18(25)14-20/h3-15,27-28H,1-2H3

InChI Key

DJHCEICBKHTFTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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